molecular formula C6H6N6 B8126486 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine

5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine

Cat. No.: B8126486
M. Wt: 162.15 g/mol
InChI Key: LZMZBNRSHBIEKD-UHFFFAOYSA-N
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Description

5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine is a heterocyclic compound that combines the structural features of both pyrazine and 1,2,4-triazole rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities, including antimicrobial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine typically involves the reaction of 5-cyano-1,2,4-triazines with 5-(methylsulfanyl)-4H-1,2,4-triazol-3-amine under solvent-free conditions. This reaction results in the nucleophilic substitution of the cyano group by the 1,2,4-triazol-3-amine residue . The product structure is confirmed by 1H NMR and mass spectrometry.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine undergoes various chemical reactions, including:

    Nucleophilic substitution: The compound can participate in nucleophilic substitution reactions, particularly involving the triazole ring.

    Oxidation and reduction: These reactions can modify the electronic properties of the compound, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, inhibiting its activity and thereby affecting cell cycle progression and inducing apoptosis in cancer cells . The compound’s ability to form hydrogen bonds and interact with various biological targets underlies its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

5-(4H-1,2,4-Triazol-4-yl)pyrazin-2-amine is unique due to its combined pyrazine and triazole structure, which imparts distinct electronic and steric properties. This dual functionality enhances its potential as a versatile scaffold in drug design and development, offering opportunities for the creation of novel therapeutic agents with improved efficacy and reduced toxicity .

Properties

IUPAC Name

5-(1,2,4-triazol-4-yl)pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N6/c7-5-1-9-6(2-8-5)12-3-10-11-4-12/h1-4H,(H2,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMZBNRSHBIEKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)N2C=NN=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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